molecular formula C14H11BrFNO2 B1446104 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide CAS No. 1706457-34-2

3-Bromo-4-((3-fluorobenzyl)oxy)benzamide

Cat. No. B1446104
CAS RN: 1706457-34-2
M. Wt: 324.14 g/mol
InChI Key: HDFFFTRQYNBNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-((3-fluorobenzyl)oxy)benzamide” is a chemical compound with the molecular formula C14H11BrFNO2. It is used as a pharmaceutical intermediate . This compound is not intended for human or veterinary use, but for research purposes only.

Scientific Research Applications

Pharmaceutical Intermediate

3-Bromo-4-((3-fluorobenzyl)oxy)benzamide: is primarily used as a pharmaceutical intermediate . Its unique structure, featuring both bromine and fluorine functionalities, makes it a valuable precursor in synthesizing various biologically active compounds.

Organic Synthesis

In organic synthesis, this compound can be utilized for nucleophilic substitution reactions . It serves as a starting material for creating more complex molecules through reactions such as Suzuki coupling or Stille coupling, which are pivotal in constructing carbon-carbon bonds.

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide plays a role in the development of new drugs . Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with potential antidiabetic, antiviral, or anticancer properties.

Biochemistry Research

The compound’s reactivity due to the benzylic and halogen groups is of interest in biochemistry research . It can be used to study enzyme-catalyzed reactions where such functionalities are involved, providing insights into enzyme mechanisms.

Chemical Research

In chemical research, this compound is explored for its potential in creating Schiff bases , which are useful in various analytical and synthetic applications. Schiff bases have roles in catalysis, pigmentation, and as ligands in coordination chemistry.

Industrial Applications

While specific industrial uses of 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide are not widely documented, related benzyl compounds are used in the preparation of materials and chemicals that require specific aromatic substitutions for their properties .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound. The available resources indicate that this compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFFFTRQYNBNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.